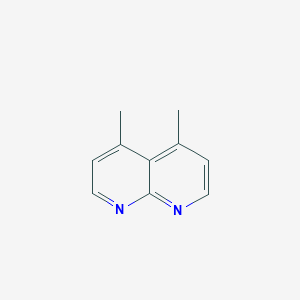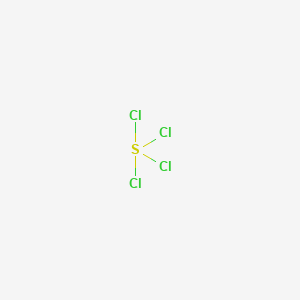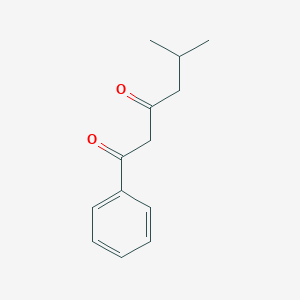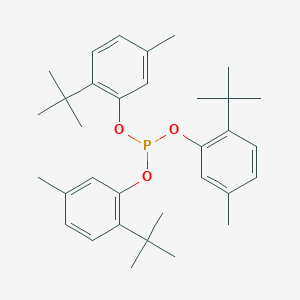
溴化铽(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbium(III) bromide (TbBr3) is a chemical compound composed of a terbium atom and three bromine atoms. It is a white solid with a cubic crystal structure and a melting point of 722 °C. It has a wide range of applications in the fields of science and technology, including in the synthesis of other compounds, in scientific research, and in laboratory experiments.
科学研究应用
微生物学与生物技术
铽(III) 是一种典型的稀土元素,其对枯草芽孢杆菌的细胞生长、孢子形成和孢子特性有影响 . 研究发现,铽(III) 可以抑制细菌生长,同时增强孢子对湿热的耐受性 . 这可能对利用微生物进行培养过程中稀土元素的回收具有重要意义 .
荧光分析
铽(III) 已经被用作荧光探针,用于检测抗坏血酸的分子 . 混合配体配合物的形成导致铽(III) 离子的荧光猝灭 . 这种方法适用于检测能够与镧系离子形成配合物的化合物 .
发光传感器开发
基于铽(III) 的镧系金属有机框架,开发了一种用于检测碘离子的有效发光传感器 . 这可能在化学传感领域有潜在应用 .
治疗应用
虽然与溴化铽(III) 没有直接关系,但有证据表明,溴化物在治疗浓度下可以增强大鼠大脑皮层培养神经元中 GABA 激活的电流 . 这表明含溴化物的化合物可能具有治疗应用价值。
安全和危害
未来方向
Terbium(III) bromide has potential applications in various fields. For instance, a study discusses the use of a terbium(III) lanthanide-organic framework as a platform for a green-emission signal . Another study discusses the use of a terbium(III) metal-organic framework for high catalytic performance on the cycloaddition of CO2 with epoxides under mild conditions .
作用机制
Target of Action
Terbium(III) bromide, a crystalline chemical compound , has been found to interact with various targets. For instance, it has been reported to interact with the Chloride channel protein 1 , which plays a crucial role in regulating cell volume, membrane potential stabilization, signal transduction, and transepithelial transport .
Mode of Action
It has been suggested that terbium(iii) bromide can promote the adhesion and osteogenic differentiation of mesenchymal stem cells via activation of the smad-dependent tgf-b/bmp signaling pathway .
Biochemical Pathways
Terbium(III) bromide appears to affect several biochemical pathways. It has been reported to influence the TGF-b/BMP signaling pathway, which is crucial for the osteogenic differentiation of mesenchymal stem cells . Additionally, it has been found to affect the signaling molecules in horseradish, leading to changes in the contents of phytohormones and triggering excessive production of intracellular H2O2 .
Pharmacokinetics
It is known that terbium(iii) bromide is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The results of Terbium(III) bromide’s action are diverse and depend on the context of its use. For instance, in the context of biosorption and biomineralization, Terbium(III) bromide has been found to accelerate the enrichment of Terbium(III) compared to biosorption alone .
Action Environment
The action of Terbium(III) bromide can be influenced by environmental factors. For instance, it is soluble in water , which suggests that its action could be influenced by the presence of water. Moreover, it has been suggested that Terbium(III) bromide is likely to be mobile in the environment due to its water solubility .
生化分析
Biochemical Properties
Terbium(III) bromide has been found to interact with signaling molecules in plants, specifically horseradish . The compound has been observed to decrease the auxin and gibberellic acid contents and increase the abscisic acid content . These changes in the contents of phytohormones triggered excessive production of intracellular H2O2 .
Cellular Effects
In cellular studies, Terbium(III) bromide has been found to suppress bacterial growth while enhancing spore tolerance to wet heat . The effects of Terbium(III) bromide on cell growth, sporulation, and spore properties of Bacillus subtilis have been investigated .
Molecular Mechanism
Terbium(III) bromide promotes the osteogenic differentiation of mesenchymal stem cells via the transforming growth factor β (TGFβ)/bone morphogenetic protein (BMP) signaling pathway . It also functions as a histamine receptor and mediates cellular responses to histamine .
Temporal Effects in Laboratory Settings
The effects of Terbium(III) bromide have been observed to change over time in laboratory settings . A terbium(III) complex-based time-resolved luminescence probe for selenocysteine can inhibit selenoprotein activity via a selenolate-triggered cleavage reaction of sulfonamide bonds in living cells .
Dosage Effects in Animal Models
While specific studies on Terbium(III) bromide’s effects in animal models are limited, research on the effects of Terbium(III) on horseradish plants has shown a dose-response relationship .
Metabolic Pathways
Terbium(III) bromide has been found to interact with the transforming growth factor β/bone morphogenetic protein and peroxisome-proliferator-activated receptor γ (PPARγ) signaling pathways .
Transport and Distribution
Terbium(III) bromide is soluble in water, which suggests it may be mobile in the environment . Specific information on its transport and distribution within cells and tissues is currently limited.
Subcellular Localization
It has been found to affect various cellular processes, suggesting it may interact with multiple subcellular components .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Terbium(III) bromide involves the reaction between terbium oxide and hydrobromic acid.", "Starting Materials": [ "Terbium oxide (Tb2O3)", "Hydrobromic acid (HBr)" ], "Reaction": [ "Add 100 mL of hydrobromic acid to a flask.", "Heat the flask to 60°C.", "Slowly add 10 g of terbium oxide to the flask while stirring.", "Continue stirring until all the terbium oxide has dissolved.", "Heat the solution to 80°C and maintain this temperature for 2 hours.", "Allow the solution to cool to room temperature.", "Filter the solution to remove any impurities.", "Evaporate the solvent to obtain Terbium(III) bromide as a white solid." ] } | |
CAS 编号 |
14456-47-4 |
分子式 |
Br3Tb |
分子量 |
398.64 g/mol |
IUPAC 名称 |
tribromoterbium |
InChI |
InChI=1S/3BrH.Tb/h3*1H;/q;;;+3/p-3 |
InChI 键 |
AZNZWHYYEIQIOC-UHFFFAOYSA-K |
SMILES |
[Br-].[Br-].[Br-].[Tb+3] |
规范 SMILES |
Br[Tb](Br)Br |
其他 CAS 编号 |
14456-47-4 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
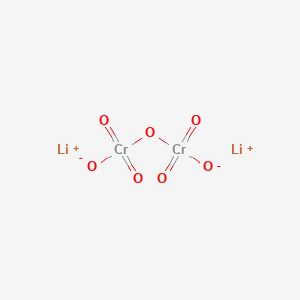
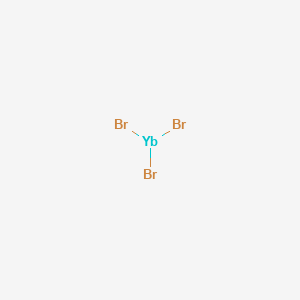

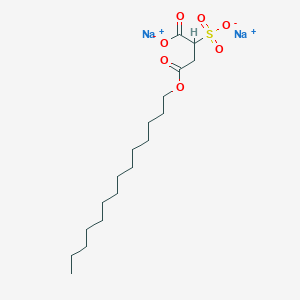
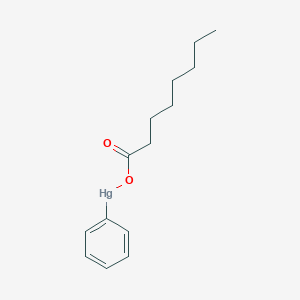
![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)
